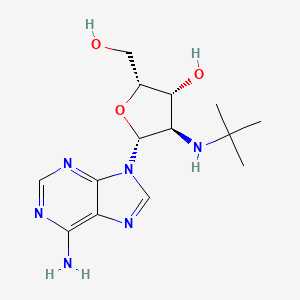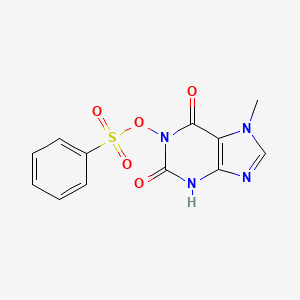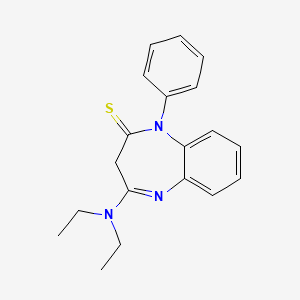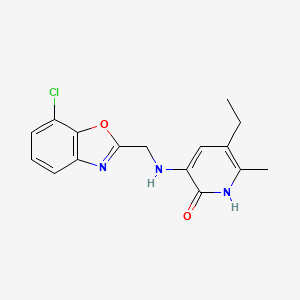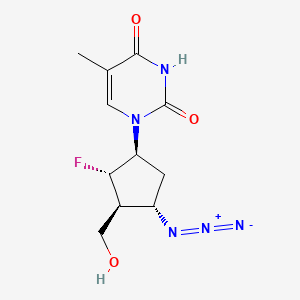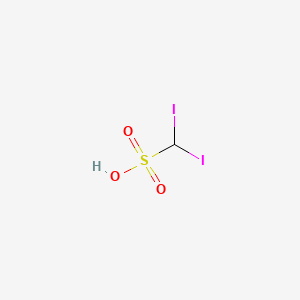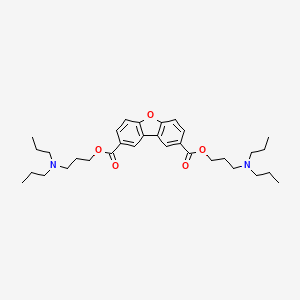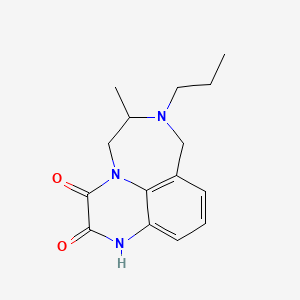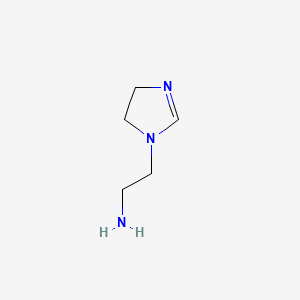
2-(4,5-Dihydro-imidazol-1-yl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dihydro-imidazol-1-yl)ethylamine is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific and industrial applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-imidazol-1-yl)ethylamine typically involves the reaction of acetylacetonamide with ammonia solution to generate acetylacetonamide amino ammonium iodide salt. This intermediate is then reacted with ethylamine to produce 2-ethylaminoimidazole . Another method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dihydro-imidazol-1-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries.
Aplicaciones Científicas De Investigación
2-(4,5-Dihydro-imidazol-1-yl)ethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dihydro-imidazol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic core structure similar to 2-(4,5-Dihydro-imidazol-1-yl)ethylamine but without the ethylamine group.
2-(1H-Imidazol-2-yl)ethylamine: Another imidazole derivative with similar properties but different substitution patterns.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: A compound with a phenyl group attached to the imidazole ring, offering different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H11N3 |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-(4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H11N3/c6-1-3-8-4-2-7-5-8/h5H,1-4,6H2 |
Clave InChI |
HUVYLRHAZAEUHY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



